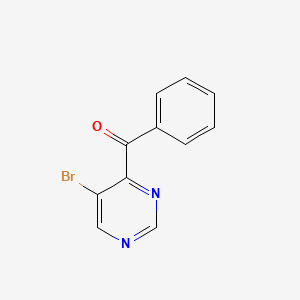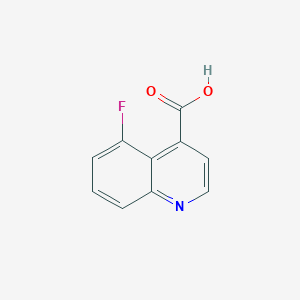
Acide 5-fluoroquinoléine-4-carboxylique
Vue d'ensemble
Description
5-Fluoroquinoline-4-carboxylic acid is a versatile small molecule scaffold with the molecular formula C10H6FNO2 and a molecular weight of 191.16 g/mol. This compound is a fluorinated derivative of quinoline, which is a heterocyclic aromatic organic compound. Due to its unique structural features, it finds applications in various fields such as chemistry, biology, medicine, and industry.
Applications De Recherche Scientifique
5-Fluoroquinoline-4-carboxylic acid is widely used in scientific research due to its unique chemical properties. It serves as a building block in the synthesis of various pharmaceuticals, agrochemicals, and organic materials. Its applications include:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in the study of biological systems and as a tool in molecular biology research.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of advanced materials and chemical intermediates.
Mécanisme D'action
Target of Action
The primary targets of 5-Fluoroquinoline-4-carboxylic acid, like other fluoroquinolones, are the bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
5-Fluoroquinoline-4-carboxylic acid inhibits DNA synthesis by binding to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This forms a ternary complex of the drug, enzyme, and DNA, which blocks the progress of the replication fork . The cytotoxicity of fluoroquinolones is likely a two-step process involving the conversion of the topoisomerase-quinolone-DNA complex to an irreversible form and the generation of a double-strand break by denaturation of the topoisomerase .
Biochemical Pathways
The action of 5-Fluoroquinoline-4-carboxylic acid affects the biochemical pathways related to DNA synthesis and intermediary metabolism . By inhibiting DNA gyrase and topoisomerase IV, it disrupts DNA replication and transcription, leading to cell death .
Pharmacokinetics
Fluoroquinolones, in general, are known for their good oral bioavailability and wide distribution in body tissues .
Result of Action
The molecular effect of 5-Fluoroquinoline-4-carboxylic acid is the inhibition of DNA synthesis, leading to bacterial cell death . On a cellular level, this results in the disruption of essential cellular processes, including DNA replication and transcription .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoroquinoline-4-carboxylic acid typically involves the fluorination of quinoline-4-carboxylic acid. One common method is the direct fluorination of quinoline-4-carboxylic acid using fluorinating agents such as Selectfluor or xenon difluoride under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of 5-Fluoroquinoline-4-carboxylic acid may involve large-scale fluorination processes, often using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Fluoroquinoline-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as ammonia (NH3) or amines under appropriate conditions.
Major Products Formed:
Oxidation: Formation of quinoline-4-carboxylic acid derivatives with higher oxidation states.
Reduction: Production of reduced derivatives of 5-Fluoroquinoline-4-carboxylic acid.
Substitution: Introduction of various functional groups at the fluorine-substituted position.
Comparaison Avec Des Composés Similaires
6-Fluoroquinoline-4-carboxylic acid
2-Fluoroquinoline-4-carboxylic acid
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Propriétés
IUPAC Name |
5-fluoroquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-7-2-1-3-8-9(7)6(10(13)14)4-5-12-8/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZCUKNHUFCCTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C(=C1)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00857273 | |
| Record name | 5-Fluoroquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219834-23-7 | |
| Record name | 5-Fluoro-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219834-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoroquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


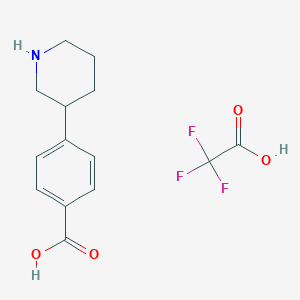
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-hydroxy-1-(phenylmethyl)-, ethyl ester](/img/structure/B1512071.png)

![1,4-Dioxa-8-azaspiro[4.6]undecan-9-one, 8-methyl-](/img/structure/B1512075.png)
![(3-Methyl-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1512076.png)
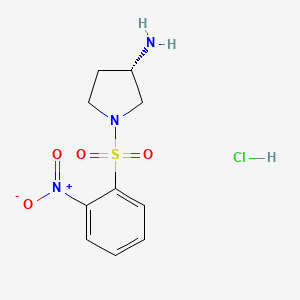
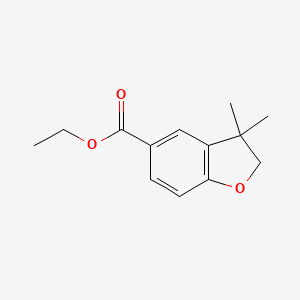
![Ethyl 5-benzyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B1512084.png)

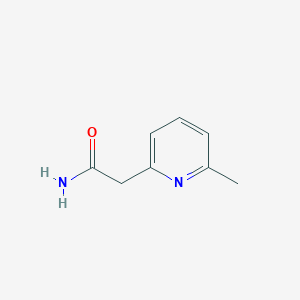

![potassium;2-[[2-chloro-3-(2,2-dicyanoethenyl)cyclohex-2-en-1-ylidene]methyl]propanedinitrile](/img/structure/B1512115.png)
![7H-Benzo[kl]acridine](/img/structure/B1512116.png)
